molecular formula C22H26N4O3 B11135460 N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B11135460
M. Wt: 394.5 g/mol
InChI Key: MDOCWTOXPSIEIL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-acetylphenylamine, which is then reacted with 5-oxo-5-[4-(2-pyridyl)piperazino]pentanoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
  • N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]butanamide

Uniqueness

Compared to similar compounds, N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide stands out due to its specific combination of functional groups. This unique structure allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide

InChI

InChI=1S/C22H26N4O3/c1-17(27)18-6-4-7-19(16-18)24-21(28)9-5-10-22(29)26-14-12-25(13-15-26)20-8-2-3-11-23-20/h2-4,6-8,11,16H,5,9-10,12-15H2,1H3,(H,24,28)

InChI Key

MDOCWTOXPSIEIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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